Home > Products > Screening Compounds P83667 > Human PD-L1 inhibitor I
Human PD-L1 inhibitor I -

Human PD-L1 inhibitor I

Catalog Number: EVT-14036693
CAS Number:
Molecular Formula: C110H152N26O32
Molecular Weight: 2350.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Human Programmed Death-Ligand 1 inhibitor I is a small-molecule compound designed to inhibit the interaction between Programmed Death-Ligand 1 and its receptor, Programmed Cell Death Protein 1. This interaction plays a critical role in downregulating the immune response, particularly in cancer therapy, where tumors exploit this pathway to evade immune detection. The development of inhibitors targeting this pathway has become a significant focus in cancer immunotherapy.

Source and Classification

Human Programmed Death-Ligand 1 inhibitor I is classified as a small-molecule inhibitor. It is derived from various chemical scaffolds that have shown potential in disrupting the PD-1/PD-L1 interaction. The compound is part of a broader class of immune checkpoint inhibitors that aim to enhance T-cell activity against tumors by blocking inhibitory signals that prevent immune activation.

Synthesis Analysis

Methods and Technical Details

The synthesis of Human Programmed Death-Ligand 1 inhibitor I typically involves multi-step organic synthesis techniques. One such approach includes the modification of existing compounds with proven bioactivity, such as BMS-1166, which serves as a reference for structural optimization. The synthetic route often employs techniques like:

  • Nuclear Magnetic Resonance (NMR): Used for monitoring the binding interactions and confirming the structural integrity of synthesized compounds.
  • High-Performance Liquid Chromatography (HPLC): Employed for purification of the final product.
  • Mass Spectrometry: Utilized for molecular weight determination and structural confirmation.

Recent studies have indicated that modifications to core structures can significantly enhance binding affinity and biological activity against human Programmed Death-Ligand 1 .

Molecular Structure Analysis

Structure and Data

Human Programmed Death-Ligand 1 inhibitor I typically features a complex molecular structure characterized by specific functional groups that facilitate binding to the target protein. For instance, compounds derived from a 2-hydroxy-4-phenylthiophene-3-carbonitrile moiety have shown promising inhibitory effects.

The molecular structure can be analyzed using techniques such as X-ray crystallography, which provides detailed information about the three-dimensional arrangement of atoms within the compound. For example, the crystal structure of BMS-1166 in complex with human Programmed Death-Ligand 1 has been resolved at high resolution, revealing critical interactions at the binding site .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving Human Programmed Death-Ligand 1 inhibitor I is its binding to human Programmed Death-Ligand 1, which disrupts its interaction with Programmed Cell Death Protein 1. This binding leads to conformational changes in human Programmed Death-Ligand 1, promoting dimerization or other structural alterations that hinder its function.

In vitro assays, such as competitive ELISA and surface plasmon resonance, are commonly employed to evaluate the binding kinetics and affinity of these inhibitors towards human Programmed Death-Ligand 1 . These reactions are crucial for determining the efficacy of the compound in disrupting immune checkpoint pathways.

Mechanism of Action

Process and Data

Human Programmed Death-Ligand 1 inhibitor I operates by blocking the interaction between human Programmed Death-Ligand 1 and Programmed Cell Death Protein 1 on T cells. This blockade prevents the recruitment of protein tyrosine phosphatases like SHP2, which are responsible for dephosphorylating key signaling molecules involved in T-cell activation.

When Human Programmed Death-Ligand 1 inhibitor I binds to human Programmed Death-Ligand 1, it induces conformational changes that disrupt its ability to inhibit T-cell signaling pathways. As a result, T cells can remain activated, proliferate, and produce cytokines necessary for an effective anti-tumor immune response .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Human Programmed Death-Ligand 1 inhibitor I exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges between 300-500 g/mol depending on structural modifications.
  • Solubility: Generally soluble in organic solvents like DMSO but may exhibit variable solubility in aqueous environments.
  • Stability: Stability assessments indicate that these compounds maintain their integrity under physiological conditions but may degrade under extreme pH or temperature variations .

Characterization techniques such as NMR spectroscopy provide insights into these properties by allowing researchers to monitor changes during synthesis and interactions with target proteins.

Applications

Scientific Uses

Human Programmed Death-Ligand 1 inhibitor I has significant applications in cancer research and therapy:

  • Cancer Immunotherapy: By inhibiting the PD-1/PD-L1 axis, these compounds enhance T-cell responses against tumors, making them valuable candidates for combination therapies alongside traditional treatments like chemotherapy and radiotherapy.
  • Diagnostic Imaging: Radiolabeling strategies have been explored to facilitate imaging studies that assess PD-L1 expression levels in tumors, aiding in patient stratification for immunotherapy .
  • Research Tool: These inhibitors serve as essential tools for studying immune checkpoint mechanisms in various preclinical models, contributing to our understanding of tumor immunology.

Properties

Product Name

Human PD-L1 inhibitor I

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C110H152N26O32

Molecular Weight

2350.5 g/mol

InChI

InChI=1S/C110H152N26O32/c1-56(2)42-76(99(157)122-71(24-13-15-39-111)95(153)124-74(35-37-88(142)143)94(152)120-58(5)92(150)126-77(45-60-27-31-64(139)32-28-60)100(158)132-83(51-91(148)149)106(164)134-84(109(167)168)43-57(3)4)128-96(154)73(26-17-41-117-110(115)116)121-98(156)75(36-38-89(144)145)125-107(165)85(54-137)135-97(155)72(25-14-16-40-112)123-102(160)79(47-62-52-118-69-22-11-9-20-66(62)69)131-108(166)86(55-138)136-101(159)78(46-61-29-33-65(140)34-30-61)129-105(163)82(50-90(146)147)133-103(161)80(48-63-53-119-70-23-12-10-21-67(63)70)130-104(162)81(49-87(114)141)127-93(151)68(113)44-59-18-7-6-8-19-59/h6-12,18-23,27-34,52-53,56-58,68,71-86,118-119,137-140H,13-17,24-26,35-51,54-55,111-113H2,1-5H3,(H2,114,141)(H,120,152)(H,121,156)(H,122,157)(H,123,160)(H,124,153)(H,125,165)(H,126,150)(H,127,151)(H,128,154)(H,129,163)(H,130,162)(H,131,166)(H,132,158)(H,133,161)(H,134,164)(H,135,155)(H,136,159)(H,142,143)(H,144,145)(H,146,147)(H,148,149)(H,167,168)(H4,115,116,117)/t58-,68-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-/m0/s1

InChI Key

LNCFHYCUYCFVFP-GNCJSEQZSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC(=O)N)NC(=O)C(CC7=CC=CC=C7)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.